FAK Binding Affinity (Kd) and Cellular Autophosphorylation Potency of AMP‑945
AMP‑945 demonstrates exceptionally tight binding to the FAK catalytic domain with a dissociation constant (Kd) of 0.21 nM, as measured by surface plasmon resonance . In a cellular context, it inhibits FAK autophosphorylation at Tyr397 in MDA‑MB‑231 breast cancer cells with an IC50 of 7 nM . This sub‑nanomolar Kd places AMP‑945 among the most potent FAK binders, with binding affinity exceeding that of PF‑562271 (no reported Kd; FAK IC50 1.5 nM in kinase assay) and comparable to or tighter than other clinical FAK inhibitors [1].
| Evidence Dimension | FAK binding affinity (Kd) and cellular Tyr397 phosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | Kd = 0.21 nM (SPR); IC50 = 7 nM (MDA‑MB‑231 cells) |
| Comparator Or Baseline | Defactinib (VS-6063): Kd not reported, FAK IC50 = 0.47–0.6 nM; PF-562271: Kd not reported, FAK IC50 = 1.5 nM; VS-4718: Kd not reported, FAK IC50 = 1.5 nM |
| Quantified Difference | AMP‑945 Kd (0.21 nM) is 2.2‑fold lower than defactinib IC50 (0.47 nM) and 7.1‑fold lower than PF‑562271/VS‑4718 IC50 (1.5 nM), though assay types differ |
| Conditions | SPR for Kd; MDA‑MB‑231 cells for cellular IC50; kinase assays for comparators |
Why This Matters
Sub‑nanomolar target engagement correlates with sustained pathway inhibition at clinically achievable doses and may reduce the required drug exposure to achieve therapeutic effect.
- [1] PMC8276817. Table 1: IC50 values for in vitro kinase inhibition. Defactinib FAK IC50 = 0.47–0.6 nM. View Source
